2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one

Hydrogen bond donor (HBD) Lipophilicity (XLogP3) Membrane permeability

2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one (CAS 69099-77-0) is a tricyclic pyridazinone featuring a fused indeno-pyridazinone core with an N2-methyl substituent. The compound belongs to the substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one class, which has been disclosed in patents as cardiotonic and antihypertensive agents.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 69099-77-0
Cat. No. B3337546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one
CAS69099-77-0
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2CC3=CC=CC=C3C2=N1
InChIInChI=1S/C12H12N2O/c1-14-11(15)7-9-6-8-4-2-3-5-10(8)12(9)13-14/h2-5,9H,6-7H2,1H3
InChIKeyMOIXSXYCDMIXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one (CAS 69099-77-0): Core Scaffold and Baseline Profile


2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one (CAS 69099-77-0) is a tricyclic pyridazinone featuring a fused indeno-pyridazinone core with an N2-methyl substituent. The compound belongs to the substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one class, which has been disclosed in patents as cardiotonic and antihypertensive agents [1]. The tetrahydro (saturated 4-4a bond) oxidation state distinguishes it from 2,5-dihydro analogs that possess a 4-4a double bond. It has a molecular weight of 200.24 g/mol, an XLogP3 of 1.2, zero hydrogen bond donors, a topological polar surface area of 32.7 Ų, and zero rotatable bonds [2]. The compound is commercially available as a research chemical through major suppliers such as Sigma-Aldrich (AldrichCPR) [3].

Why In-Class Compounds Cannot Replace 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one


The indeno[1,2-c]pyridazin-3-one scaffold exhibits steep structure-activity discontinuities that preclude simple analog substitution. The N2-methyl group converts a hydrogen-bond donor (NH in the unsubstituted parent, CAS 69099-74-7) into a tertiary amide, eliminating HBD capacity (0 vs. 1), altering logP, and potentially affecting membrane permeability, metabolism, and target engagement [1]. Moreover, the saturated 4-4a bond in the tetrahydro series yields markedly different cytotoxic and DNA-binding profiles compared to 4-4a unsaturated analogs, where the double bond has been shown to be essential for intercalation-dependent activity [2]. Within the class, 4a-methyl substitution has been reported to produce similar inotropic and PDE III inhibitory potency to normethyl analogs, indicating that methylation at different positions on the scaffold does not produce uniform effects [3]. These orthogonal structural variables mean that even closely related indeno-pyridazinones cannot be assumed interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one


N2-Methylation Eliminates Hydrogen Bond Donor Capacity vs. Unsubstituted Parent (CAS 69099-74-7)

The N2-methyl group on the target compound eliminates the single hydrogen bond donor present in the unsubstituted parent 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-one (CAS 69099-74-7), reducing HBD count from 1 to 0 [1]. This methyl substitution simultaneously increases XLogP3 from an estimated ~0.8–1.0 (parent) to 1.2, while increasing molecular weight from 186.21 to 200.24 g/mol [2]. Both compounds retain zero rotatable bonds and similar TPSA (parent: ~34–36 Ų estimated; target: 32.7 Ų) [2].

Hydrogen bond donor (HBD) Lipophilicity (XLogP3) Membrane permeability Drug-likeness

N2-Methyl vs. N2-Ethyl: Balanced Lipophilicity for CNS-Penetrant Design vs. Analog CAS 69099-78-1

Compared to the N2-ethyl congener (CAS 69099-78-1, MW 214.26 g/mol, C13H14N2O), the N2-methyl target compound provides a 14.02 g/mol lower molecular weight and a more favorable lipophilicity profile for CNS drug design, where optimal logP typically falls between 1–3 and molecular weight under 400 Da [1]. The ethyl analog is expected to have XLogP3 ≈ 1.7–1.9, potentially exceeding the sweet spot for balanced CNS permeability and aqueous solubility . The target compound's XLogP3 of 1.2 places it squarely within favorable ranges for both oral absorption and blood-brain barrier penetration.

Lipophilicity CNS drug design Structure-property relationships

Conformational Rigidity Differentiates Tricyclic Indeno-Pyridazinones from Flexible Bicyclic PDE III Inhibitors such as CI-930

The target compound belongs to a series of tricyclic pyridazinones designed as rigid structural modifications of 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones (including CI-930, CAS 86798-59-6) [1]. The Sircar et al. (1986) study demonstrated that most tricyclic indeno-pyridazinones (compounds 1–11, 14–15, 22–23) produced potent positive inotropic activity comparable to the corresponding flexible phenylpyridazinones [1]. The indeno fusion locks the phenyl ring into a coplanar orientation with the pyridazinone ring, eliminating rotational degrees of freedom (0 rotatable bonds in the target compound) and pre-organizing the pharmacophore for PDE III binding, whereas CI-930 and related bicyclic analogs retain conformational flexibility at the phenyl-pyridazinone linkage [2].

Conformational restriction PDE III inhibition Cardiotonic Rigid analog design

Tetrahydro Saturation State Modulates Cytotoxic Activity vs. 2,5-Dihydro Analogs

Barlocco et al. (1996) demonstrated that the 4-4a double bond is essential for cytotoxic activity in indeno-pyridazinones: compounds derived from the 2,5-dihydro scaffold (4-4a double bond present) were consistently more potent than corresponding tetrahydro derivatives (4-4a saturated) against LoVo and LoVo/DX human colon carcinoma and L1210 and L1210/CDPP murine leukemia cell lines [1]. Furthermore, N2-substitution with a flexible cationic side-chain in the 2,5-dihydro series produced compounds (e.g., 5a) that compared favorably with cisplatin and melphalan, while the analogous 3-substituted regioisomers were inactive, highlighting the positional sensitivity of the N2 substitution [1]. The target compound, as a tetrahydro derivative lacking a cationic side-chain, is predicted to have substantially lower DNA intercalation-driven cytotoxicity compared to 2,5-dihydro, N2-cationic derivatives.

Cytotoxicity DNA intercalation Colon carcinoma Leukemia

Patent Disclosures Support Cardiotonic Utility Across N-Substituted Tetrahydro Indeno-Pyridazinones Including N2-Methyl Variant

U.S. Patent 4,602,019 (Sircar & Bristol, 1986) broadly claims substituted 2,4,4a,5-tetrahydro-3H-indeno[1,2-c]pyridazin-3-ones wherein R2 and R3 are independently hydrogen or lower alkyl, as cardiotonic and antihypertensive agents [1]. A subsequent patent (U.S. 4,755,511, Warrington, 1988) specifically exemplifies 4a-methyl-substituted tetrahydro indeno-pyridazinones as cardiac stimulants [2]. The target compound (N2-methyl, 4a-H) falls squarely within the claimed scope. The Sircar 1986 J. Med. Chem. paper confirmed that most N-substituted tricyclic pyridazinones in this series demonstrated potent positive inotropic activity comparable to the flexible phenylpyridazinone lead series [3].

Cardiotonic Antihypertensive Positive inotrope Patent SAR

Optimal Research and Industrial Application Scenarios for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one


Cardiotonic Lead Optimization: Rigid Scaffold with Defined N2-Methyl Pharmacophore

The target compound serves as a defined N2-methyl benchmark within the tricyclic indeno-pyridazinone series. Its zero HBD count and moderate lipophilicity (XLogP3 1.2) make it suitable for systematic SAR exploration where N2-substituent effects on PDE III inhibitory potency, inotropic activity, and ADME properties need to be profiled against the unsubstituted parent (CAS 69099-74-7) and N2-ethyl analog (CAS 69099-78-1) [1]. The class-level cardiotonic activity established by Sircar et al. (1986) provides a validated biological context for this exploration [2].

DNA Intercalation Counter-Screen: Tetrahydro Oxidation State as Negative Control

Based on Barlocco et al. (1996), the tetrahydro (4-4a saturated) oxidation state is associated with markedly reduced DNA intercalation and cytotoxic activity compared to 2,5-dihydro analogs [3]. The target compound can serve as a negative control or baseline compound in cytotoxicity assays (LoVo, LoVo/DX, L1210, L1210/CDPP cell lines) when evaluating the contribution of the 4-4a double bond to antitumor activity within the indeno-pyridazinone chemotype [3].

Physicochemical Property Benchmarking for CNS and Oral Drug Design

With its favorable XLogP3 of 1.2, zero HBD, TPSA of 32.7 Ų, and MW of 200.24 g/mol, the target compound falls within optimal ranges for oral absorption (Lipinski Rule of 5 compliance) and potential CNS penetration [1]. It can be used as a physicochemical benchmark compound when designing analogs with altered N2-alkyl chains (e.g., comparing methyl vs. ethyl vs. propyl effects on logP and permeability) within the indeno-pyridazinone class [1].

Patent-Literate Medicinal Chemistry: IP Position Reference Compound

The target compound is an N2-methyl, 4a-H substituted member of the generic formulas claimed in U.S. Patent 4,602,019 (Sircar & Bristol, 1986) [4] and related to the tricyclic pyridazinone compounds of U.S. Patent 4,755,511 (Warrington, 1988) [5]. It serves as a reference point for freedom-to-operate analyses and for designing novel indeno-pyridazinone derivatives that fall outside existing patent claims while retaining the favorable conformational and physicochemical features of the scaffold.

Quote Request

Request a Quote for 2-Methyl-2,4,4a,5-tetrahydro-3H-indeno(1,2-c)pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.